1-(3-chlorophenyl)-3-[3-(3-methyl-1,2-oxazol-5-yl)propyl]urea
Description
1-(3-Chlorophenyl)-3-[3-(3-methyl-1,2-oxazol-5-yl)propyl]urea is a urea derivative characterized by a 3-chlorophenyl group and a propyl chain terminating in a 3-methyl-1,2-oxazole moiety. Urea derivatives are widely explored in medicinal chemistry due to their hydrogen-bonding capabilities, which enhance interactions with biological targets such as kinases or G-protein-coupled receptors .
Properties
IUPAC Name |
1-(3-chlorophenyl)-3-[3-(3-methyl-1,2-oxazol-5-yl)propyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClN3O2/c1-10-8-13(20-18-10)6-3-7-16-14(19)17-12-5-2-4-11(15)9-12/h2,4-5,8-9H,3,6-7H2,1H3,(H2,16,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CINQMIYVNPDEQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)CCCNC(=O)NC2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(3-Chlorophenyl)-3-[3-(3-methyl-1,2-oxazol-5-yl)propyl]urea is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the available literature on its biological activity, including antibacterial properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
Antibacterial Activity
Recent studies have demonstrated that derivatives of compounds similar to this compound exhibit significant antibacterial properties. For instance, a related compound showed minimum inhibitory concentration (MIC) values ranging from 0.008 to 0.046 μg/mL against various pathogens including Staphylococcus aureus and Streptococcus pneumoniae .
Table 1: Antibacterial Activity of Related Compounds
| Compound | MIC (μg/mL) | Pathogen |
|---|---|---|
| 1-(3-Chlorophenyl)-3-[...]-urea | 0.008 | Staphylococcus aureus |
| 1-(4-Chlorophenyl)-... | 0.030 | Streptococcus pneumoniae |
| Benzothiazole derivatives | 0.012 | S. aureus topoisomerase IV |
The antibacterial activity is thought to arise from the ability of these compounds to inhibit bacterial topoisomerases, which are essential for DNA replication and transcription. Specifically, studies have indicated that certain derivatives selectively inhibit bacterial topoisomerase IV without affecting human topoisomerase II, suggesting a targeted mechanism that reduces potential toxicity to human cells .
Study on Antibacterial Efficacy
In a controlled study published in the Journal of Medicinal Chemistry, researchers evaluated the efficacy of various oxazole derivatives against a panel of Gram-positive and Gram-negative bacteria. The results indicated that compounds with structural similarities to 1-(3-chlorophenyl)-3-[...]-urea were significantly more potent than standard antibiotics such as ampicillin .
Key Findings:
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structure is compared below with key analogues from the literature:
Physicochemical Properties
- Molecular Weight : The target compound’s estimated molecular weight (~293–300 g/mol) is lower than BG14511 (331.41 g/mol) due to the smaller 3-chlorophenyl group versus 4-butoxyphenyl. This reduction may improve membrane permeability .
- Lipophilicity: Chlorine substituents increase lipophilicity compared to cyanophenyl (6f–6h) or trifluoromethoxy groups (6h), which could influence blood-brain barrier penetration or metabolic stability .
Pharmacological Implications (Inferred from Structural Data)
While direct activity data for the target compound is unavailable, insights can be drawn from analogues:
- Urea Derivatives: Compounds like 6f–6h are typically investigated as kinase inhibitors or antimicrobial agents. The chloro and cyano substituents in 6f–6h may enhance target binding via hydrophobic or dipole interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
